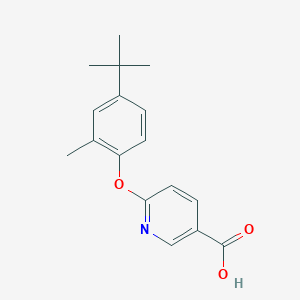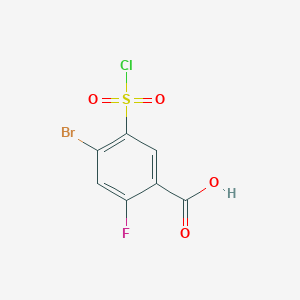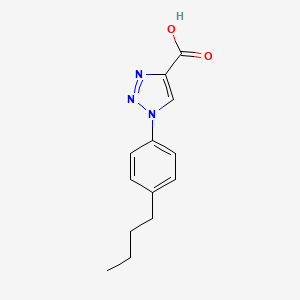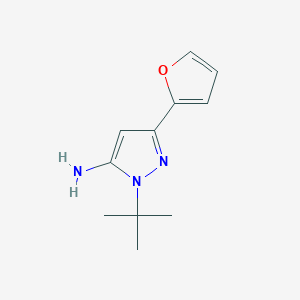
2-叔丁基-5-(呋喃-2-基)吡唑-3-胺
描述
“2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine” is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. It belongs to the class of compounds known as 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis .
Synthesis Analysis
5-Amino-pyrazoles, including “2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine”, are synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds serve as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine” is characterized by a pyrazole ring substituted with a tert-butyl group and a furan ring. Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.科学研究应用
分子二聚化和氢键相互作用
郑等人(2010年)对3,5-二芳基-1H-吡唑烷的研究,包括具有类似于“2-叔丁基-5-(呋喃-2-基)吡唑-3-胺”的结构元素的化合物,表明通过N–H···N、N–H···O和O–H···N氢键形成分子二聚体。这些发现暗示了在分子自组装和纳米技术中的潜在应用,其中特定的分子间相互作用对于构建复杂结构至关重要(郑,王,范,2010)。
反应性和衍生物合成
Mironovich和Shcherbinin(2014年)探讨了吡唑三嗪衍生物的反应性,与“2-叔丁基-5-(呋喃-2-基)吡唑-3-胺”相关,在各种条件下形成酰胺。这项研究强调了该化合物在有机合成中的多功能性,可能有助于开发新的药物或材料(Mironovich & Shcherbinin, 2014)。
镇痛和抗微生物活性
Siutkina等人(2019年)对含呋喃化合物衍生物的研究显示出镇痛和抗微生物活性,表明在开发新的镇痛和抗菌剂方面具有潜在应用(Siutkina et al., 2019)。
聚合催化剂
Matiwane,Obuah和Darkwa(2020年)对锌(II)羧酸盐络合物中的吡唑基化合物进行的研究显示出作为CO2和环己烯氧的共聚合催化剂的活性。这表明在环保友好的聚合物生产中具有应用(Matiwane, Obuah, & Darkwa, 2020)。
绿色合成化学
一项关注使用PEG-400和Boc作为催化剂保护吡唑核内二级胺合成化合物的研究突出了合成具有抗癌潜力化合物的绿色方法。这反映了该化合物在通过环保友好方法开发新型抗癌药物方面的相关性(2020)。
未来方向
作用机制
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are used as versatile synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .
Furans
are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen. They are found in a wide variety of natural and industrial chemicals, including some pharmaceuticals .
生化分析
Biochemical Properties
2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of 2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular metabolism and energy production . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments, impacting its overall efficacy.
Subcellular Localization
The subcellular localization of 2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, affecting its overall biological effects .
属性
IUPAC Name |
2-tert-butyl-5-(furan-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-11(2,3)14-10(12)7-8(13-14)9-5-4-6-15-9/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMKRDKRCMJLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)

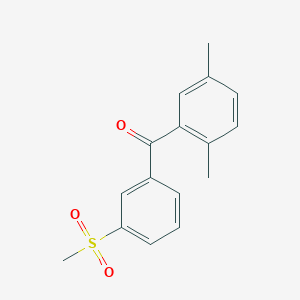
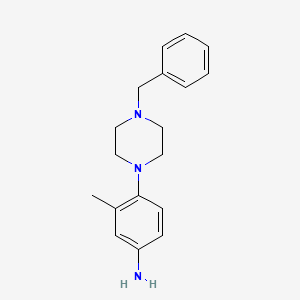
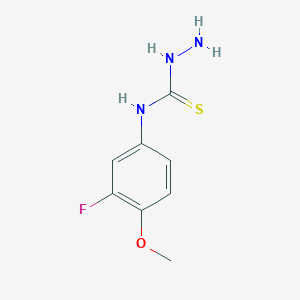


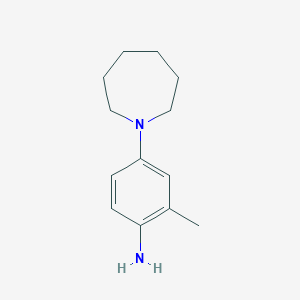
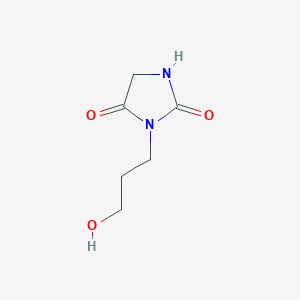
![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)
